4-(1H-Pyrazol-3-yl)piperidine

Description

Propriétés

IUPAC Name |

4-(1H-pyrazol-5-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-4-9-5-2-7(1)8-3-6-10-11-8/h3,6-7,9H,1-2,4-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKYIGWJVZIPLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50611286 | |

| Record name | 4-(1H-Pyrazol-5-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

278798-08-6 | |

| Record name | 4-(1H-Pyrazol-5-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-pyrazol-5-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 4-(1H-Pyrazol-3-yl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the heterocyclic compound 4-(1H-pyrazol-3-yl)piperidine. The information presented herein is essential for the structural verification, purity assessment, and further development of this compound in medicinal chemistry and drug discovery.

Introduction

4-(1H-Pyrazol-3-yl)piperidine is a bifunctional heterocyclic molecule of significant interest in medicinal chemistry due to the presence of both a piperidine and a pyrazole ring system. These motifs are prevalent in a wide range of biologically active compounds. Accurate and comprehensive structural characterization is the foundation of any chemical research and development program. NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution. This guide presents the expected ¹H and ¹³C NMR spectral data for 4-(1H-pyrazol-3-yl)piperidine, along with detailed experimental protocols for data acquisition.

Predicted ¹H and ¹³C NMR Data

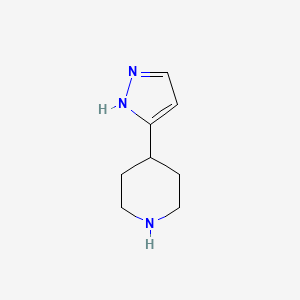

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for 4-(1H-pyrazol-3-yl)piperidine. These predictions are based on the analysis of structurally similar compounds reported in the chemical literature. The numbering scheme used for the assignments is shown in Figure 1.

Figure 1. Chemical structure and atom numbering of 4-(1H-Pyrazol-3-yl)piperidine.

Figure 1. Chemical structure and atom numbering of 4-(1H-Pyrazol-3-yl)piperidine.

Table 1: Predicted ¹H NMR Data for 4-(1H-Pyrazol-3-yl)piperidine

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H1' | ~11-13 (broad s) | br s | - |

| H4' | ~6.2 | d | ~2.0 |

| H5' | ~7.5 | d | ~2.0 |

| H4 | ~2.8-3.0 | m | - |

| H2ax, H6ax | ~2.6-2.8 | dt | J ≈ 12.0, 3.0 |

| H2eq, H6eq | ~3.1-3.3 | m | - |

| H3ax, H5ax | ~1.6-1.8 | qd | J ≈ 12.0, 4.0 |

| H3eq, H5eq | ~1.9-2.1 | m | - |

| NH (piperidine) | ~1.5-2.5 (broad s) | br s | - |

Table 2: Predicted ¹³C NMR Data for 4-(1H-Pyrazol-3-yl)piperidine

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3' | ~150-155 |

| C4' | ~102-106 |

| C5' | ~130-135 |

| C4 | ~35-40 |

| C2, C6 | ~45-50 |

| C3, C5 | ~30-35 |

Experimental Protocols

The following is a standard protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of 4-(1H-pyrazol-3-yl)piperidine.

1. Sample Preparation

-

Weigh approximately 5-10 mg of 4-(1H-pyrazol-3-yl)piperidine into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)).

-

Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution.

-

If necessary, filter the sample through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

2. NMR Data Acquisition

-

The spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: At least 2 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 200 ppm, centered around 100 ppm.

-

Acquisition Time: At least 1 second.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 to 4096 scans, depending on the sample concentration.

-

Temperature: 298 K.

-

3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum manually or automatically.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Perform peak picking to determine the chemical shifts of all signals in both ¹H and ¹³C NMR spectra.

Logical Workflow for NMR Characterization

The following diagram illustrates the logical workflow for the structural characterization of 4-(1H-pyrazol-3-yl)piperidine using NMR spectroscopy.

Caption: Workflow for the NMR characterization of 4-(1H-pyrazol-3-yl)piperidine.

Conclusion

This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR characterization of 4-(1H-pyrazol-3-yl)piperidine. The tabulated predicted spectral data, in conjunction with the detailed experimental protocols, will serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development for the unambiguous identification and quality control of this important heterocyclic scaffold. The provided workflow diagram offers a clear and logical approach to the structural elucidation process using NMR spectroscopy.

A Methodological Guide to the Crystal Structure Analysis of Pyrazole-Piperidine Scaffolds: A Focus on 4-(1H-Pyrazol-3-yl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole-piperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. Understanding the three-dimensional structure of these molecules at an atomic level is crucial for structure-based drug design and for elucidating structure-activity relationships (SAR). Single-crystal X-ray diffraction is the most definitive method for determining these structures. This technical guide provides a comprehensive overview of the experimental and computational workflow for the crystal structure analysis of pyrazole-piperidine derivatives, using 4-(1H-Pyrazol-3-yl)piperidine as a focal point. While a specific crystal structure for 4-(1H-Pyrazol-3-yl)piperidine is not publicly available at the time of this writing, this guide will utilize data from closely related structures to illustrate the principles and data presentation.

Introduction

The fusion of pyrazole and piperidine rings in a single molecule creates a versatile scaffold with significant potential in drug discovery. Piperidine moieties are common in pharmaceuticals, often improving pharmacokinetic properties, while pyrazole rings are known for their diverse biological activities, including as inhibitors of kinases and other enzymes.[1][2] The relative orientation of these two rings, as well as the substitution patterns, can have a profound impact on a molecule's ability to interact with its biological target.

X-ray crystallography provides precise information about molecular geometry, conformation, and intermolecular interactions in the solid state.[3][4] This information is invaluable for:

-

Validating molecular design: Confirming that a synthesized molecule has the intended three-dimensional shape.

-

Understanding binding modes: Providing a basis for computational docking studies and for interpreting SAR data.

-

Identifying key intermolecular interactions: Revealing how molecules pack in a crystal lattice, which can provide insights into potential crystal engineering strategies and an understanding of solid-state properties.

This guide will walk through the essential steps of a single-crystal X-ray diffraction study, from crystal growth to the final analysis of the crystal structure.

Experimental Protocols

The overall workflow for crystal structure determination can be broken down into several key stages, as illustrated in the diagram below.[5][6]

Synthesis and Purification

The first step is the chemical synthesis of 4-(1H-Pyrazol-3-yl)piperidine. A variety of synthetic routes to pyrazolyl-piperidine derivatives have been reported in the literature.[7] Following synthesis, the compound must be purified to a high degree, as impurities can inhibit crystallization. Common purification techniques include recrystallization, column chromatography, and sublimation.

Crystallization

The growth of high-quality single crystals is often the most challenging step in the process.[6][8] A suitable crystal for X-ray diffraction should be of sufficient size (typically 0.1-0.5 mm in all dimensions) and have a well-ordered internal structure.[4][5] Common crystallization techniques for small molecules include:

-

Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

A variety of solvents and solvent mixtures should be screened to find the optimal conditions for crystal growth.

Data Collection

A single crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays.[5] Modern diffractometers typically use a copper (Cu Kα, λ = 1.5418 Å) or molybdenum (Mo Kα, λ = 0.71073 Å) X-ray source. The crystal is rotated in the X-ray beam, and the diffracted X-rays are detected by an area detector. The intensity and position of the diffraction spots are recorded. For air- or moisture-sensitive crystals, data collection is often performed at low temperatures (e.g., 100 K) using a cryostream.

Structure Solution and Refinement

The collected diffraction data is used to determine the arrangement of atoms in the crystal. This process involves two main steps:

-

Structure Solution: The initial positions of the atoms in the unit cell are determined. For small molecules, this is typically achieved using "direct methods," which are computational techniques that use statistical relationships between the intensities of the diffracted beams to determine the phases of the X-ray waves.

-

Structure Refinement: The initial atomic model is refined using a least-squares method to improve the agreement between the observed diffraction data and the data calculated from the model. During refinement, the positions of the atoms, their thermal displacement parameters, and other parameters are adjusted.

Specialized software packages such as SHELX, Olex2, or CRYSTALS are used for structure solution and refinement.

Data Presentation: Crystallographic Data for a Representative Pyrazole-Piperidine Derivative

As a specific example is not available for the title compound, the following tables present hypothetical but realistic crystallographic data for a representative pyrazole-piperidine derivative. This data is what would be expected in a publication or a crystallographic information file (CIF).

Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical formula | C8 H13 N3 |

| Formula weight | 151.21 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.123(4) Å, α = 90° |

| b = 10.456(5) Å, β = 105.21(3)° | |

| c = 9.876(5) Å, γ = 90° | |

| Volume | 809.1(7) ų |

| Z | 4 |

| Density (calculated) | 1.240 Mg/m³ |

| Absorption coefficient | 0.082 mm⁻¹ |

| F(000) | 328 |

| Crystal size | 0.30 x 0.25 x 0.20 mm³ |

| Theta range for data collection | 2.50 to 27.50° |

| Index ranges | -10<=h<=10, -13<=k<=13, -12<=l<=12 |

| Reflections collected | 7890 |

| Independent reflections | 1850 [R(int) = 0.021] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1850 / 0 / 100 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

| Largest diff. peak and hole | 0.35 and -0.21 e.Å⁻³ |

Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Degrees (°) |

| N1-C5 | 1.345(2) | C5-N1-N2 | 110.5(1) |

| N1-N2 | 1.372(2) | N1-N2-C3 | 105.8(1) |

| N2-C3 | 1.351(2) | N2-C3-C4 | 111.2(1) |

| C3-C4 | 1.380(2) | C3-C4-C5 | 106.3(1) |

| C4-C5 | 1.391(2) | C4-C5-N1 | 106.2(1) |

| C3-C6 | 1.489(2) | N2-C3-C6 | 128.1(1) |

| C6-N3 | 1.468(2) | C4-C3-C6 | 120.7(1) |

| C6-C7 | 1.525(2) | C3-C6-N3 | 110.9(1) |

| C7-C8 | 1.531(2) | C3-C6-C7 | 112.3(1) |

| C8-N3 | 1.471(2) | C7-C8-N3 | 109.8(1) |

Structural Analysis and Discussion

The crystal structure would reveal the precise conformation of the molecule. Key features to analyze would include:

-

Piperidine Ring Conformation: The piperidine ring would likely adopt a chair conformation, which is its most stable form.

-

Relative Orientation of the Rings: The dihedral angle between the pyrazole and piperidine rings would be a critical parameter, as it defines the overall shape of the molecule.

-

Intermolecular Interactions: In the crystal lattice, molecules are held together by a network of intermolecular interactions, such as hydrogen bonds and van der Waals forces. For 4-(1H-Pyrazol-3-yl)piperidine, hydrogen bonds involving the pyrazole N-H and the piperidine N-H are expected to play a significant role in the crystal packing.

Biological Relevance and Signaling Pathways

While the specific biological activity of 4-(1H-Pyrazol-3-yl)piperidine is not detailed in the provided search results, related compounds are known to act as inhibitors of various enzymes, such as cyclin-dependent kinases (CDKs).[1] The general mechanism of action for such inhibitors involves binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking cell cycle progression.

Conclusion

Single-crystal X-ray diffraction is an indispensable tool in modern drug discovery and materials science. This guide has outlined the key experimental and computational steps involved in the crystal structure analysis of pyrazole-piperidine scaffolds. While a specific crystal structure for 4-(1H-Pyrazol-3-yl)piperidine is not currently in the public domain, the methodologies and data presentation formats described herein are broadly applicable to this important class of molecules. The detailed structural insights gained from such studies are critical for advancing the design of new therapeutic agents.

References

- 1. Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rigaku.com [rigaku.com]

- 4. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-(1H-Pyrazol-3-yl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 4-(1H-Pyrazol-3-yl)piperidine. Given the limited availability of specific experimental data for this molecule in publicly accessible literature, this document focuses on established methodologies and computational predictions relevant to its characterization. The pyrazole and piperidine moieties are significant pharmacophores, and understanding their combined physicochemical profile is crucial for applications in medicinal chemistry and drug discovery.

Core Physicochemical Data

Direct experimental values for the key physicochemical properties of 4-(1H-Pyrazol-3-yl)piperidine are not extensively reported. The following table summarizes its basic molecular information and provides a framework for data that should be determined experimentally.

| Property | Value | Method |

| Molecular Formula | C₈H₁₃N₃ | - |

| Molecular Weight | 151.21 g/mol [1] | - |

| pKa | Not available | Experimental determination recommended |

| LogP (octanol/water) | Not available | Experimental determination recommended |

| Aqueous Solubility | Not available | Experimental determination recommended |

| Melting Point | Not available | Experimental determination recommended |

| Boiling Point | Not available | Experimental determination recommended |

Computational and In Silico Predictions

In modern drug discovery, in silico models are frequently used for the early-stage prediction of physicochemical properties, helping to prioritize compounds for synthesis and testing.[2][3] Various computational approaches, including quantitative structure-property relationships (QSPR), machine learning, and quantum mechanics (QM), can provide estimates for properties like pKa and logP.[2][4][5][6] For 4-(1H-Pyrazol-3-yl)piperidine, such predictive models would be the first step in characterization, followed by essential experimental validation.

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard experimental protocols for determining the fundamental physicochemical properties of a novel compound such as 4-(1H-Pyrazol-3-yl)piperidine.

Determination of Acid Dissociation Constant (pKa)

The pKa value is critical as it dictates the ionization state of a molecule at a given pH, which influences its solubility, permeability, and target binding.[7] Potentiometric titration is a common and reliable method for pKa determination.[8][9]

Methodology: Potentiometric Titration

-

Preparation of the Analyte Solution : Accurately weigh a sample of 4-(1H-Pyrazol-3-yl)piperidine and dissolve it in deionized water or a suitable co-solvent to a known concentration (e.g., 0.01 M).[8] To maintain constant ionic strength, a background electrolyte such as 0.1 M KCl is added.[10]

-

Titration Setup : Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a thermostated vessel (e.g., at 25 ± 0.5°C) and use a magnetic stirrer for continuous mixing.

-

Titration Process : Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa. Add the titrant in small, precise increments.

-

Data Collection : Record the pH of the solution after each addition of titrant.

-

Data Analysis : Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point. For multiprotic species, multiple inflection points and corresponding pKa values may be observed.

Determination of Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a key determinant of a drug's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). The shake-flask method is the traditional and most widely accepted technique for experimental LogP determination.[11]

Methodology: Shake-Flask Method

-

Solvent Preparation : Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate overnight.

-

Sample Preparation : Prepare a stock solution of 4-(1H-Pyrazol-3-yl)piperidine in the pre-saturated n-octanol.

-

Partitioning : Add a known volume of the n-octanol stock solution to a known volume of pre-saturated water in a separatory funnel or vial. The typical volume ratio is 1:1 or 2:1.

-

Equilibration : Shake the mixture for a sufficient period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.[12]

-

Phase Separation : Allow the mixture to stand undisturbed until the two phases are completely separated. Centrifugation can be used to accelerate this process.

-

Concentration Analysis : Carefully collect aliquots from both the n-octanol and the aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation : The LogP value is calculated using the formula: LogP = log₁₀ ([Concentration in octanol] / [Concentration in water])

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects drug dissolution and absorption.[13] The thermodynamic solubility, determined by the shake-flask method, is considered the gold standard.[13]

Methodology: Thermodynamic Shake-Flask Solubility Assay

-

Sample Preparation : Add an excess amount of solid 4-(1H-Pyrazol-3-yl)piperidine to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

-

Equilibration : Tightly seal the vial and agitate it in a temperature-controlled shaker or rotator for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[13]

-

Separation of Undissolved Solid : After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification : Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.

-

Data Reporting : The solubility is reported in units such as µg/mL or µM.

Determination of Melting Point (MP)

The melting point is a characteristic thermal property of a solid crystalline substance and is a crucial indicator of purity.[14] A sharp melting range typically signifies a pure compound, whereas a broad and depressed range suggests the presence of impurities. The capillary method is standard for melting point determination.[15][16]

Methodology: Capillary Method

-

Sample Preparation : Ensure the sample of 4-(1H-Pyrazol-3-yl)piperidine is finely powdered and thoroughly dried.[15]

-

Loading the Capillary Tube : Pack the powdered sample into a thin-walled capillary tube (sealed at one end) to a height of 2-3 mm.[15][16]

-

Measurement : Place the capillary tube in a melting point apparatus. Heat the sample at a controlled rate.

-

Initial Rapid Heating : Perform a preliminary rapid heating (10-20°C/min) to determine an approximate melting range.

-

Accurate Determination : Allow the apparatus to cool. Using a new sample, heat rapidly to about 10-15°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.[17]

-

Recording the Range : Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.[17]

Determination of Boiling Point (BP)

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure. For small sample quantities, a micro boiling point determination method is suitable.[18]

Methodology: Micro Boiling Point Determination (Thiele Tube)

-

Setup : Place a small amount (a few drops) of liquid 4-(1H-Pyrazol-3-yl)piperidine into a small test tube (e.g., a fusion tube).

-

Capillary Inversion : Place a small capillary tube, sealed at one end, into the test tube with its open end downwards.

-

Assembly : Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating : Immerse the assembly in a Thiele tube containing a high-boiling liquid (e.g., mineral oil). Heat the side arm of the Thiele tube gently with a Bunsen burner.[19]

-

Observation : As the temperature rises, air trapped in the capillary will bubble out. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip.

-

Cooling and Measurement : Stop heating and allow the apparatus to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[19] Record the atmospheric pressure at the time of the measurement.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound like 4-(1H-Pyrazol-3-yl)piperidine.

Caption: Workflow for Physicochemical Characterization.

References

- 1. CAS 278798-08-6 | 4-(1H-Pyrazol-3-YL)piperidine - Synblock [synblock.com]

- 2. In silico log P prediction for a large data set with support vector machines, radial basis neural networks and multiple linear regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. routledge.com [routledge.com]

- 6. mrupp.info [mrupp.info]

- 7. 1-(1H-Pyrazol-3-ylcarbonyl)piperidine | C9H13N3O | CID 3300525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Oxazole, pyrazole and piperidine derivatives having an o-hydroxyaryl moiety with anticipated molluscicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. epubl.ktu.edu [epubl.ktu.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. westlab.com [westlab.com]

- 15. thinksrs.com [thinksrs.com]

- 16. mt.com [mt.com]

- 17. <741> MELTING RANGE OR TEMPERATURE [drugfuture.com]

- 18. chemconnections.org [chemconnections.org]

- 19. vijaynazare.weebly.com [vijaynazare.weebly.com]

Tautomerism in 4-(1H-Pyrazol-3-yl)piperidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tautomerism of 4-(1H-Pyrazol-3-yl)piperidine, a heterocyclic scaffold of significant interest in medicinal chemistry. The guide delves into the principles of annular prototropic tautomerism inherent to the pyrazole ring, the primary analytical techniques for its characterization, and the computational methods used for predicting tautomer stability. While direct quantitative data for the title compound is scarce in publicly available literature, this guide leverages data from closely related analogues, particularly N-Boc protected derivatives, to provide a robust framework for understanding its tautomeric behavior. Detailed experimental protocols for NMR spectroscopic analysis and computational modeling are provided to enable researchers to conduct their own investigations. This document is intended to be a valuable resource for scientists engaged in the design and development of novel therapeutics incorporating the 4-(1H-Pyrazol-3-yl)piperidine moiety.

Introduction to Pyrazole Tautomerism

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. A key characteristic of N-unsubstituted pyrazoles is their existence as a mixture of tautomers due to the migration of a proton between the two nitrogen atoms.[1] This phenomenon, known as annular prototropic tautomerism, results in two distinct isomers, which can have different physicochemical and biological properties.[2] For an asymmetrically substituted pyrazole, such as 4-(1H-Pyrazol-3-yl)piperidine, this equilibrium is between the 4-(1H-Pyrazol-3-yl)piperidine and the 4-(1H-Pyrazol-5-yl)piperidine forms.

The position of this equilibrium can be influenced by a variety of factors, including the electronic nature of the substituents, the solvent, temperature, and concentration.[1][3] Understanding and controlling this tautomeric equilibrium is crucial in drug design, as the different tautomers may exhibit distinct binding affinities for their biological targets.

Tautomeric Forms of 4-(1H-Pyrazol-3-yl)piperidine

The annular prototropic tautomerism of 4-(1H-Pyrazol-3-yl)piperidine results in a dynamic equilibrium between two tautomeric forms:

-

Tautomer A: 4-(1H-Pyrazol-3-yl)piperidine

-

Tautomer B: 4-(1H-Pyrazol-5-yl)piperidine

The interconversion between these two forms is typically rapid on the NMR timescale at room temperature, leading to averaged signals in the NMR spectrum.

Caption: Annular prototropic tautomerism of 4-(1H-Pyrazol-3-yl)piperidine.

Spectroscopic Analysis of Tautomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for studying the tautomerism of pyrazoles.[1] By analyzing the chemical shifts and signal multiplicities of ¹H, ¹³C, and ¹⁵N nuclei, it is possible to gain insight into the tautomeric equilibrium.

Evidence from a Closely Related Analogue

Expected NMR Signatures

Based on the data from the N-Boc protected analogue and general principles of pyrazole chemistry, the following NMR characteristics can be expected for the tautomers of 4-(1H-Pyrazol-3-yl)piperidine. For unambiguous assignment, comparison with N-methylated derivatives, which "lock" the tautomeric form, is highly recommended.[5]

Table 1: Predicted ¹³C and ¹⁵N NMR Chemical Shifts (ppm) for the Tautomers of 4-(1H-Pyrazol-3-yl)piperidine based on N-Boc-protected Analogues[4][6]

| Atom | Tautomer A (3-substituted) | Tautomer B (5-substituted) |

| ¹³C NMR | ||

| Pyrazole C3 | ~159.0 | ~142.8 |

| Pyrazole C4 | ~112.8 | ~111.7 |

| Pyrazole C5 | ~131.2 | ~149.8 |

| Piperidine C2, C6 | ~44.0 | ~44.1 |

| Piperidine C3, C5 | ~31.0 | ~28.6 |

| Piperidine C4 | ~35.0 | ~35.1 |

| ¹⁵N NMR | ||

| Pyrazole N1 | ~ -165.7 | ~ -160.3 |

| Pyrazole N2 | ~ -81.5 | ~ -76.0 |

Note: Chemical shifts are approximate and will be influenced by solvent and other experimental conditions.

Experimental Protocols

Low-Temperature NMR Spectroscopy for Tautomer Ratio Determination

To resolve the individual signals of the two tautomers and determine their equilibrium ratio, low-temperature NMR experiments are necessary to slow down the rate of proton exchange.[7]

Methodology:

-

Sample Preparation: Prepare a solution of 4-(1H-Pyrazol-3-yl)piperidine in a suitable deuterated solvent with a low freezing point (e.g., CD₂Cl₂, THF-d₈, or a mixture of CD₂Cl₂/CHFCl₂). The concentration should be optimized to avoid precipitation at low temperatures.

-

NMR Spectrometer Setup: Use a high-field NMR spectrometer equipped with a variable temperature unit.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum at room temperature to observe the averaged signals.

-

Gradually lower the temperature of the sample in the NMR probe, acquiring spectra at regular intervals (e.g., every 10 K).

-

Monitor the signals of the pyrazole ring protons and the piperidine protons attached to the carbon adjacent to the pyrazole ring.

-

Continue to lower the temperature until the signals for the two tautomers are well-resolved (the coalescence temperature will depend on the energy barrier of the interconversion).

-

Once the signals are resolved, carefully integrate the corresponding peaks for each tautomer.

-

-

Data Analysis: The ratio of the integrals of the well-resolved signals directly corresponds to the molar ratio of the two tautomers at that specific temperature. The equilibrium constant (Keq) can be calculated as the ratio of the concentrations of the two tautomers.

Caption: Workflow for low-temperature NMR analysis of tautomerism.

Synthesis of N-Methylated Derivatives for Signal Assignment

To definitively assign the NMR signals to each tautomer, the synthesis of the N1-methyl and N2-methyl derivatives is highly recommended. These "fixed" isomers serve as reference compounds.

General Alkylation Protocol:

-

Deprotonation: Dissolve 4-(1H-Pyrazol-3-yl)piperidine in a suitable aprotic solvent (e.g., THF, DMF). Add a slight excess of a strong base (e.g., NaH) at 0 °C to deprotonate the pyrazole ring.

-

Alkylation: Add a methylating agent (e.g., methyl iodide) to the reaction mixture and allow it to stir at room temperature until the reaction is complete (monitored by TLC).

-

Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the resulting mixture of N1 and N2-methylated isomers by column chromatography to isolate each regioisomer.

-

NMR Analysis: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra for each of the purified N-methylated derivatives. These spectra will provide the unambiguous chemical shifts for each tautomeric form.

Computational Analysis

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.[8][9]

Methodology for Tautomer Energy Calculation

-

Structure Optimization:

-

Build the 3D structures of both tautomers of 4-(1H-Pyrazol-3-yl)piperidine.

-

Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[1]

-

-

Frequency Calculation:

-

Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies).

-

The frequency calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

-

-

Solvation Effects:

-

To model the effect of a solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).[8] Perform the geometry optimization and frequency calculations within the specified solvent environment.

-

-

Energy Analysis:

-

Compare the calculated Gibbs free energies of the two tautomers in the gas phase and in solution to predict the predominant tautomer and the equilibrium constant.

-

Caption: Workflow for DFT calculation of tautomer energies.

Conclusion

The tautomerism of 4-(1H-Pyrazol-3-yl)piperidine is a critical aspect of its chemistry that can significantly impact its biological activity. While direct experimental data on the tautomer ratio of this specific molecule is limited, a comprehensive understanding can be achieved through the analysis of closely related compounds and the application of established analytical and computational techniques. Low-temperature NMR spectroscopy is the definitive method for the experimental determination of tautomer populations, and its accuracy is greatly enhanced by the synthesis of N-methylated reference compounds. DFT calculations provide a valuable predictive tool for assessing tautomer stability and can guide experimental design. This technical guide provides researchers with the foundational knowledge and practical protocols necessary to thoroughly investigate and understand the tautomeric behavior of 4-(1H-Pyrazol-3-yl)piperidine and related compounds in their drug discovery and development endeavors.

References

- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 8. The Effect of Solvent on Tautomerization of 4-bromo Substituted 1...: Ingenta Connect [ingentaconnect.com]

- 9. researchgate.net [researchgate.net]

Technical Guide: 4-(1H-Pyrazol-5-yl)piperidine (CAS 278788-08-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-Pyrazol-5-yl)piperidine, identified by CAS number 278798-08-6, is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its structural motif, combining a pyrazole and a piperidine ring, serves as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, potential therapeutic applications, and suppliers of this compound, with a focus on its role as a C-C chemokine receptor type 5 (CCR5) antagonist.

Chemical and Physical Properties

The fundamental properties of 4-(1H-Pyrazol-5-yl)piperidine are summarized in the table below. This data is crucial for its handling, characterization, and use in experimental settings.

| Property | Value |

| CAS Number | 278798-08-6 |

| IUPAC Name | 4-(1H-pyrazol-5-yl)piperidine |

| Molecular Formula | C₈H₁₃N₃ |

| Molecular Weight | 151.21 g/mol |

| Synonyms | 4-(1H-Pyrazol-3-yl)piperidine, 4-(2H-Pyrazol-3-yl)piperidine |

Therapeutic Potential and Mechanism of Action

Research has primarily focused on the activity of 4-(1H-pyrazol-5-yl)piperidine and its derivatives as CCR5 receptor antagonists. The CCR5 receptor is a key co-receptor for the entry of R5-tropic Human Immunodeficiency Virus (HIV-1) into host cells. By blocking this receptor, these compounds can effectively inhibit viral entry, a critical step in the HIV life cycle.

Signaling Pathway of CCR5 Antagonism in HIV-1 Entry

The mechanism of action involves the binding of the antagonist to the CCR5 receptor on the surface of target immune cells, such as T-cells and macrophages. This binding event prevents the viral surface glycoprotein gp120 from interacting with CCR5, thereby blocking the conformational changes required for the fusion of the viral and cellular membranes.

Caption: HIV-1 entry pathway and its inhibition by a CCR5 antagonist.

Experimental Protocols

General Synthetic Workflow

The synthesis of 4-(1H-pyrazol-5-yl)piperidine likely involves a multi-step process, beginning with the formation of either the pyrazole or piperidine ring, followed by the coupling of the two heterocyclic systems.

Caption: Plausible synthetic routes for 4-(1H-Pyrazol-5-yl)piperidine.

Suppliers

4-(1H-Pyrazol-5-yl)piperidine is available from several chemical suppliers, primarily for research and development purposes. It is important to request a certificate of analysis to ensure the purity and identity of the compound.

| Supplier | Website |

| BLDpharm | --INVALID-LINK-- |

| Biosynth | --INVALID-LINK-- |

| Chemenu | --INVALID-LINK-- |

| Manchester Organics | --INVALID-LINK-- |

| Synblock | --INVALID-LINK-- |

Conclusion

4-(1H-Pyrazol-5-yl)piperidine is a valuable building block in drug discovery, particularly in the development of CCR5 antagonists for the treatment of HIV. Its chemical properties and the availability from various suppliers facilitate its use in further research. The exploration of its therapeutic potential in other areas, such as anticoagulation, warrants continued investigation. This guide provides a foundational understanding for researchers and drug development professionals working with this promising compound.

exploring the chemical reactivity of the pyrazole-piperidine scaffold

An In-depth Technical Guide to the Chemical Reactivity of the Pyrazole-Piperidine Scaffold

Introduction

The pyrazole-piperidine scaffold is a privileged heterocyclic framework in modern medicinal chemistry and drug discovery.[1][2] This structure, which combines the aromatic, electron-rich pyrazole ring with the saturated, conformationally flexible piperidine ring, offers a unique combination of physicochemical properties. Pyrazole moieties are known for their metabolic stability and ability to participate in hydrogen bonding, while the piperidine ring provides a three-dimensional architecture crucial for tuning solubility and optimizing interactions with biological targets.[2][3] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5][6] This guide provides a comprehensive overview of the chemical reactivity, synthesis, and functionalization of the pyrazole-piperidine core, intended for researchers and professionals in drug development.

Core Chemical Reactivity

The reactivity of the pyrazole-piperidine scaffold is a composite of the individual characteristics of its constituent rings.

Pyrazole Ring Reactivity: The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[7]

-

Electrophilic Substitution: The electron-donating effect of the "pyrrole-like" nitrogen (N1) and the electron-withdrawing effect of the "pyridine-like" nitrogen (N2) make the C4 position the most electron-rich and thus the primary site for electrophilic attack.[7][8]

-

N-Substitution: The N1 position can be readily deprotonated by a base, and the resulting nucleophile can react with various electrophiles, such as alkyl halides, for N-alkylation.[8]

-

Basicity: The N2 atom possesses a lone pair of electrons, rendering it basic and susceptible to reaction with electrophiles.[8]

-

Ring Opening: Under the influence of a strong base, deprotonation at the C3 position can lead to ring opening.[8]

Piperidine Ring Reactivity: The piperidine ring is a saturated heterocycle whose reactivity is centered on the nitrogen atom and the C-H bonds.

-

N-Functionalization: The nitrogen atom is basic and nucleophilic, readily participating in reactions like acylation, alkylation, and reductive amination.

-

C-H Functionalization: Direct functionalization of the piperidine ring's C-H bonds is a powerful strategy for introducing substituents. Site-selectivity can be achieved by carefully choosing catalysts and nitrogen-protecting groups. For instance, rhodium-catalyzed C-H insertions allow for functionalization at the C2, C3, or C4 positions.[9]

Key Synthetic Methodologies

The construction of the pyrazole-piperidine scaffold is typically achieved through multi-step synthetic sequences. A common and effective strategy involves the cyclocondensation of a hydrazine derivative with a piperidine-based β-dicarbonyl or an equivalent precursor.

Experimental Protocol: Synthesis of Piperidine-Fused Pyrazolone Core

This protocol is based on the cyclization reaction of a substituted piperidine dicarboxylate with a hydrazine component to form a fused pyrazolone scaffold.[10][11]

Step 1: Cyclization to form the Fused Scaffold

-

Reactants: A mixture of (Tetrahydro-2H-pyran-4-yl)hydrazine (1.7g, 11 mmol) and 1-tert-butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate (2.92g, 11 mmol) is prepared.[10]

-

Solvent and Catalyst: The reactants are dissolved in 50 mL of ethanol (EtOH), and triethylamine (4 mL, 50 mmol) is added as a base.[10]

-

Reaction Conditions: The mixture is stirred at 60°C for 6 hours.[10]

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with 100 mL of ethyl acetate (EtOAc) and washed with a brine solution. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified using column chromatography to yield tert-butyl 3-oxo-2-(tetrahydro-2H-pyran-4-yl)-2,3,4,5-tetrahydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate.[10]

Step 2: Deprotection of the Piperidine Nitrogen

-

Reactant: The product from Step 1 (3.5 g, 10 mmol) is dissolved in 50 mL of dichloromethane (DCM).[10]

-

Reagent: Dioxane-HCl (25 mL) is added to the solution.[10]

-

Reaction Conditions: The mixture is stirred at room temperature for 30 minutes.[10]

-

Isolation: The solvent is evaporated to afford the HCl salt of 1-(terthydro-2H-pyran-4-yl)-1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridine-3-one, which can be recrystallized from hot ethanol and used directly in the next step.[10]

Step 3: N-Functionalization (Carboxamide Formation)

-

Reactants: The HCl salt from Step 2 (11 mmol) is treated with an appropriate isocyanate (11 mmol) in 5 mL of DCM.[10]

-

Catalyst: Triethylamine (0.3 mL, 5 mmol) is added to the mixture.[10]

-

Reaction Conditions: The reaction is stirred at room temperature for 2 hours and monitored by Thin Layer Chromatography (TLC).[10]

-

Work-up and Purification: Upon completion, the mixture is diluted with 10 mL of DCM and washed with a brine solution. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by preparative chromatography to yield the final carboxamide derivatives with yields typically ranging from 85-90%.[10]

Below is a diagram illustrating this experimental workflow.

Caption: Synthetic workflow for piperidine-fused pyrazoles.

Quantitative Data and Spectroscopic Characterization

The characterization of pyrazole-piperidine derivatives relies heavily on spectroscopic methods and physical property measurements. Below are tables summarizing typical quantitative data for representative compounds.

Table 1: Physicochemical Properties of Synthesized Piperidine-Fused Pyrazole Derivatives [10]

| Compound ID | R-Group | Yield (%) | Melting Point (°C) |

| 6a | n-Propyl | 91 | 76.1 - 76.4 |

| 6b | Isopropyl | 93 | 70.1 - 70.5 |

| 6c | p-tolyl | 90 | 80.5 - 80.7 |

| 6d | p-chlorophenyl | 97 | 78.1 - 78.6 |

Table 2: Selected ¹H NMR Spectroscopic Data (400 MHz, MeOD-d₆, δ ppm) [10]

| Compound ID | Piperidine Protons (δ ppm) | Pyrazolone/Other Protons (δ ppm) | Aromatic Protons (δ ppm) |

| 6a | 1.93-2.10 (m, 4H), 2.54 (dd, 2H), 3.44-3.63 (m, 6H) | 0.91 (t, 3H), 1.71 (d, 2H), 2.17 (t, 2H) | - |

| 6c | 1.85-2.17 (m, 4H), 2.57 (ddd, 2H), 3.40-3.63 (m, 6H) | 2.31 (s, 3H) | 7.17 (d, 2H), 7.85 (d, 2H) |

| 6d | 1.85-2.17 (m, 4H), 2.56 (ddd, 2H), 3.41-3.63 (m, 6H) | - | 7.54 (dd, 2H), 7.73 (dd, 2H) |

Table 3: Mass Spectrometry Data [10]

| Compound ID | Formula | Calculated [M+H]⁺ | Observed m/z (%) |

| 6a | C₁₈H₂₈N₄O₃ | 348.44 | 349.4 |

| 6b | C₁₈H₂₈N₄O₃ | 348.44 | 349.4 |

| 6c | C₂₁H₂₆N₄O₃ | 395.45 | 396.6 |

| 6d | C₂₀H₂₃ClN₄O₃ | 402.87 | 403.6 |

Role in Modulating Biological Pathways: HIV Entry Inhibition

The pyrazole-piperidine scaffold has been successfully employed to develop potent inhibitors of critical biological pathways, particularly in virology. Certain derivatives function as dual antagonists of the CCR5 and CXCR4 chemokine receptors, which are essential co-receptors for HIV-1 entry into host T-cells.[12] By blocking these receptors, the compounds prevent the virus from fusing with the cell membrane, thereby inhibiting infection.[12][13]

The diagram below illustrates this mechanism of action.

Caption: Inhibition of HIV-1 entry via CCR5/CXCR4 antagonism.

Conclusion

The pyrazole-piperidine scaffold represents a highly versatile and valuable core in contemporary drug design. Its chemical reactivity allows for extensive functionalization at multiple positions on both the pyrazole and piperidine rings, enabling fine-tuning of steric and electronic properties. The synthetic routes are well-established, offering robust and high-yielding access to a diverse library of derivatives. The demonstrated ability of these compounds to potently modulate key biological pathways, such as viral entry, underscores their significance and potential for the development of novel therapeutics.[14][15] This guide provides a foundational understanding for researchers aiming to explore and exploit the rich chemical space of this important scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 6. academicstrive.com [academicstrive.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 9. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iajpr.com [iajpr.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. discovery.researcher.life [discovery.researcher.life]

Initial Biological Screening of 4-(1H-Pyrazol-3-yl)piperidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening of 4-(1H-pyrazol-3-yl)piperidine derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to the versatile pharmacological activities exhibited by both the pyrazole and piperidine moieties. Pyrazole derivatives are known for a wide range of biological properties, including anti-inflammatory, anticancer, and antimicrobial activities, with over 40 drugs containing this core approved by the FDA.[1][2] Similarly, piperidine rings are prevalent in numerous pharmaceuticals.[3] This document summarizes key quantitative biological data, details common experimental protocols, and visualizes relevant workflows and pathways to facilitate further research and development in this area.

Quantitative Biological Activity Data

The biological activities of various 4-(1H-pyrazol-3-yl)piperidine and related pyrazole derivatives have been evaluated against a range of therapeutic targets. The following tables summarize the reported in vitro activities.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| 136b | A549 (Lung) | - | 1.962 | [2] |

| HCT-116 (Colon) | - | 3.597 | [2] | |

| MCF-7 (Breast) | - | 1.764 | [2] | |

| HT-29 (Colon) | - | 4.496 | [2] | |

| 148a | A549 (Lung) | - | 5.34 | [2] |

| MCF-7 (Breast) | - | 4.71 | [2] | |

| 148b | A549 (Lung) | - | 6.48 | [2] |

| MCF-7 (Breast) | - | 5.33 | [2] | |

| 117b | MCF-7 (Breast) | GI50 | 15.6 | [2] |

| 235 | HCT-116 (Colon) | - | 0.58 | [4][5] |

| 236 | HCT-116 (Colon) | GI50 | 0.300 | [4][5] |

| MOLM-13 (AML) | GI50 | 0.104 | [4][5] | |

| MV4-11 (AML) | GI50 | 0.291 | [4][5] | |

| 239 | - | - | 0.0075 | [4] |

| 240 | Liver Cell Line | - | 3.43 µg/mL | [4] |

| 6c | SK-MEL-28 (Melanoma) | MTT | 3.46 | [6] |

| Compound 4 | Huh-7 (Liver) | - | 10.37-12.94 | [7] |

| Compound 5 | Huh-7 (Liver) | - | 10.37-12.94 | [7] |

| Compound 8 | Huh-7 (Liver) | - | 10.37-12.94 | [7] |

| Compound 9 | Huh-7 (Liver) | - | 10.37-12.94 | [7] |

Table 2: Enzyme Inhibitory Activity of Pyrazole and Piperidine Derivatives

| Compound ID | Target Enzyme | Assay Type | IC50 (nM) | Reference |

| 4a | Factor Xa | In vitro inhibition | 13.4 | [8] |

| A5 | PI3Kδ | In vitro inhibition | 1.3 | [9] |

| A8 | PI3Kδ | In vitro inhibition | 0.7 | [9] |

| Idelalisib (Ref.) | PI3Kδ | In vitro inhibition | 1.2 | [9] |

| 8l | α-glucosidase | In vitro inhibition | 13,660 (13.66 µM) | [10] |

| Acarbose (Ref.) | α-glucosidase | In vitro inhibition | 720,180 (720.18 µM) | [10] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for common assays used in the initial screening of 4-(1H-pyrazol-3-yl)piperidine derivatives.

General Synthesis of Pyrazole Derivatives

A common and established method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[4][5]

Typical Procedure:

-

Dissolve the 1,3-diketone in a suitable solvent, such as ethanol.

-

Add the hydrazine derivative to the solution.

-

The reaction mixture is typically refluxed for several hours.

-

Progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified, often by recrystallization or column chromatography, to yield the desired pyrazole derivative.[4]

A visual representation of a general synthesis workflow is provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[6]

Protocol:

-

Cell Seeding: Plate human cancer cell lines (e.g., HCT-116, SK-MEL-28, A549) in 96-well plates and incubate to allow for cell attachment.[6]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a standard reference drug (e.g., Sunitinib).[6]

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is another common method to determine cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells.

Protocol:

-

Human hepatoma cell lines (e.g., Huh-7) are treated with the synthesized compounds at various concentrations for different time intervals (e.g., 24h, 48h, 72h).[7]

-

A control group, typically treated with a known cytotoxic agent like Doxorubicin, is included for comparison.[7]

-

After incubation, the cell culture supernatant is collected.

-

The amount of LDH in the supernatant is quantified using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

-

The results are expressed as a percentage of cell death relative to control cells.[7]

Kinase Inhibition Assays (e.g., PI3Kδ)

The inhibitory activity of compounds against specific kinases is often determined using in vitro kinase assays.

Protocol for PI3Kδ Inhibition:

-

The assay is typically performed in a multi-well plate format.

-

The reaction mixture contains the PI3Kδ enzyme, the substrate (e.g., PIP2), and ATP.

-

The test compounds are added at various concentrations.

-

The reaction is initiated and allowed to proceed for a set time at a controlled temperature.

-

The amount of product (e.g., PIP3) is quantified, often using a detection method like ADP-Glo™ Kinase Assay.

-

The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.[9]

The PI3K/AKT signaling pathway is a critical pathway in cell survival and proliferation, and its inhibition is a key target in cancer therapy.

As indicated by Western blot analysis, potent PI3Kδ inhibitors like compound A8 can attenuate the phosphorylation of AKT at the S473 position, thereby inhibiting downstream signaling.[9]

This guide provides a foundational understanding of the initial biological screening process for 4-(1H-pyrazol-3-yl)piperidine derivatives. The presented data and protocols, drawn from various research efforts, highlight the therapeutic potential of this chemical scaffold and offer a starting point for further investigation and drug development.

References

- 1. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]

- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rational design, synthesis, in vitro, and in-silico studies of pyrazole‑phthalazine hybrids as new α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: 4-(1H-Pyrazol-3-yl)piperidine as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(1H-Pyrazol-3-yl)piperidine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry. Its unique three-dimensional structure, combining a basic piperidine ring with an aromatic pyrazole moiety, allows for diverse interactions with various biological targets. The piperidine nitrogen can be readily functionalized to modulate physicochemical properties and explore different binding pockets, while the pyrazole ring offers opportunities for hydrogen bonding and aromatic interactions. This combination has led to the discovery of potent and selective modulators of a wide range of biological targets, including G-protein coupled receptors (GPCRs), kinases, and enzymes. This document provides an overview of the applications of this scaffold, quantitative data for representative compounds, and detailed experimental protocols for their synthesis and biological evaluation.

Applications in Drug Discovery

The versatility of the 4-(1H-Pyrazol-3-yl)piperidine scaffold is demonstrated by its incorporation into a variety of clinical candidates and approved drugs targeting different disease areas:

-

Anti-HIV Therapy: As a key component of CCR5 receptor antagonists, this scaffold has been instrumental in the development of potent inhibitors of HIV-1 entry.

-

Oncology: It serves as a crucial intermediate in the synthesis of Crizotinib, a dual inhibitor of anaplastic lymphoma kinase (ALK) and c-Met/hepatocyte growth factor receptor (HGFR) kinase for the treatment of non-small-cell lung cancer. Furthermore, derivatives have shown potent inhibitory activity against other cancer-related kinases such as p21-activated kinase 4 (PAK4) and cyclin-dependent kinases (CDKs).

-

Inflammation and Pain: The scaffold is present in novel inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in the degradation of the anti-inflammatory lipid palmitoylethanolamide (PEA).

Data Presentation: Biological Activities of 4-(1H-Pyrazol-3-yl)piperidine Derivatives

The following table summarizes the in vitro potencies of representative compounds incorporating the 4-(1H-Pyrazol-3-yl)piperidine scaffold against various biological targets.

| Compound Class | Target | Compound Example | IC50 / Ki | Reference |

| CCR5 Antagonist | CCR5 | Piperidine-4-carboxamide derivative | 0.59 nM (EC50, anti-HIV-1) | [1] |

| ALK/c-Met Inhibitor | ALK | Crizotinib | - | [2] |

| PAK4 Inhibitor | PAK4 | Compound 8d | 0.060 µM | [3] |

| PAK4 Inhibitor | PAK4 | Compound 9c | 0.068 µM | [3] |

| NAAA Inhibitor | NAAA | ARN19689 | 0.042 µM | [4][5][6] |

| CDK Inhibitor | CDK1 | AT7519 | 210 nM | [7] |

| CDK Inhibitor | CDK2 | AT7519 | 47 nM | [7] |

| CDK Inhibitor | CDK4 | AT7519 | 100 nM | [7] |

| CDK Inhibitor | CDK9 | AT7519 | <10 nM | [7] |

Mandatory Visualizations

Caption: CDK signaling pathway and inhibition by AT7519.

Caption: General workflow for synthesis and evaluation.

Caption: Scaffold's contribution to pharmacological activity.

Experimental Protocols

I. Synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine (Key Intermediate for Crizotinib)[8]

This protocol outlines a three-step synthesis of a key intermediate for Crizotinib.

Step 1: Nucleophilic Aromatic Substitution

-

To a solution of 4-chloropyridine hydrochloride in a suitable solvent, add pyrazole and a base (e.g., potassium carbonate).

-

Heat the reaction mixture under reflux for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(1H-pyrazol-1-yl)pyridine.

Step 2: Hydrogenation of the Pyridine Moiety

-

Dissolve 4-(1H-pyrazol-1-yl)pyridine in a suitable solvent (e.g., methanol) in a high-pressure reactor.

-

Add a hydrogenation catalyst (e.g., Rhodium on carbon).

-

Pressurize the reactor with hydrogen gas and heat the mixture.

-

Maintain the pressure and temperature for an extended period until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reactor, filter off the catalyst, and concentrate the filtrate to obtain 4-(1H-pyrazol-1-yl)piperidine.

Step 3: Iodination of the Pyrazole Ring

-

Dissolve 4-(1H-pyrazol-1-yl)piperidine in a suitable solvent (e.g., dichloromethane).

-

Add an iodinating agent (e.g., N-iodosuccinimide) portion-wise at room temperature.

-

Stir the reaction mixture for several hours until completion (monitored by TLC).

-

Quench the reaction with an aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to afford 4-(4-iodo-1H-pyrazol-1-yl)piperidine.

II. In Vitro Kinase Assay: ALK Inhibition[2]

This protocol describes a general method for assessing the inhibitory activity of compounds against ALK kinase using a LanthaScreen™ Eu Kinase Binding Assay.

Materials:

-

Recombinant ALK kinase

-

LanthaScreen™ Eu-anti-tag antibody

-

Kinase Tracer

-

Kinase Buffer

-

Test compounds

-

384-well microplate

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Prepare a mixture of ALK kinase and Eu-anti-tag antibody in kinase buffer and add it to the wells.

-

Incubate for a specified time at room temperature to allow for compound binding to the kinase.

-

Add the Kinase Tracer to initiate the binding reaction.

-

Incubate for 1 hour at room temperature.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).

-

Calculate the emission ratio and determine the IC50 values by fitting the data to a sigmoidal dose-response curve.

III. In Vitro Kinase Assay: CDK2 Inhibition[4]

This protocol outlines a general method for determining the inhibitory activity of compounds against CDK2/Cyclin A2 using the ADP-Glo™ Kinase Assay.

Materials:

-

Recombinant CDK2/Cyclin A2 enzyme

-

CDK substrate peptide

-

ATP

-

Kinase Buffer

-

Test compounds

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well microplate

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add the CDK2/Cyclin A2 enzyme to the wells.

-

Prepare a mixture of the substrate peptide and ATP in kinase buffer and add it to the wells to initiate the kinase reaction.

-

Incubate at room temperature for 60 minutes.

-

Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition and determine the IC50 values.

IV. Anti-HIV-1 Replication Assay[9]

This protocol describes a general method for evaluating the ability of CCR5 antagonists to inhibit HIV-1 replication in peripheral blood mononuclear cells (PBMCs).

Materials:

-

Isolated PBMCs

-

PHA (phytohemagglutinin) and IL-2 (interleukin-2)

-

HIV-1 viral stock (R5-tropic)

-

Test compounds

-

Culture medium

-

p24 antigen ELISA kit

Procedure:

-

Isolate PBMCs from healthy donor blood.

-

Stimulate the PBMCs with PHA for 2-3 days, then culture in medium containing IL-2.

-

Prepare serial dilutions of the test compound in culture medium.

-

In a 96-well plate, add the stimulated PBMCs and the test compound dilutions.

-

Infect the cells with a known amount of R5-tropic HIV-1.

-

Incubate the plate at 37°C in a CO2 incubator for 7 days.

-

On day 7, collect the culture supernatant.

-

Measure the amount of p24 antigen in the supernatant using an ELISA kit.

-

Calculate the percentage of viral replication inhibition and determine the EC50 values.

V. N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Activity Assay[5]

This protocol describes a method for measuring NAAA activity using a radiolabeled substrate.

Materials:

-

NAAA enzyme source (e.g., recombinant NAAA or tissue homogenate)

-

[14C]palmitoylethanolamide (substrate)

-

Assay buffer (acidic pH)

-

Test compounds

-

Organic solvent for extraction (e.g., chloroform/methanol)

-

Thin-layer chromatography (TLC) plate

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a reaction tube, add the assay buffer, test compound, and NAAA enzyme source.

-

Pre-incubate for a short period at 37°C.

-

Initiate the reaction by adding the [14C]palmitoylethanolamide substrate.

-

Incubate at 37°C for a defined time.

-

Stop the reaction by adding an organic solvent mixture.

-

Extract the lipid products (including the released [14C]palmitic acid).

-

Spot the extracted lipids onto a TLC plate and develop the chromatogram to separate the substrate from the product.

-

Visualize and quantify the radioactive spots corresponding to the product using a phosphorimager or by scraping the spots and measuring radioactivity with a scintillation counter.

-

Calculate the percentage of NAAA activity inhibition and determine the IC50 values.

References

- 1. mdpi.com [mdpi.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. Assay of NAAA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 4-(1H-Pyrazol-3-yl)piperidine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 4-(1H-pyrazol-3-yl)piperidine moiety is a critical pharmacophore in the design and synthesis of a variety of kinase inhibitors, most notably those targeting the Janus kinase (JAK) family. Its unique structural and electronic properties allow for key interactions within the ATP-binding site of these enzymes, leading to potent and selective inhibition. This document provides detailed application notes on its significance and comprehensive protocols for its use in the synthesis of kinase inhibitors, catering to researchers and professionals in drug discovery and development.

Application Notes: The Significance of 4-(1H-Pyrazol-3-yl)piperidine

The pyrazole ring of the 4-(1H-pyrazol-3-yl)piperidine scaffold serves as a versatile hinge-binding motif, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region. The piperidine ring provides a key point of attachment for introducing various side chains and functionalities, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the final inhibitor. This bifunctional nature makes it a highly valued building block in medicinal chemistry.

Kinase inhibitors incorporating this scaffold have shown significant therapeutic potential in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as certain types of cancer.[1][2] The dysregulation of the JAK-STAT signaling pathway is a hallmark of these conditions, and inhibitors that modulate this pathway have emerged as a major class of therapeutics.[1][3]

Kinase Inhibition Data

The following table summarizes the inhibitory activity of representative kinase inhibitors whose synthesis can employ pyrazole-piperidine-like scaffolds.

| Compound | Target Kinase(s) | IC50 (nM) | Disease Indication |

| Tofacitinib | JAK1, JAK3 | 1, 2 | Rheumatoid Arthritis, Psoriatic Arthritis |

| Ruxolitinib | JAK1, JAK2 | 3.3, 2.8 | Myelofibrosis, Polycythemia Vera |

| Baricitinib | JAK1, JAK2 | 5.9, 5.7 | Rheumatoid Arthritis |

| Fedratinib | JAK2, FLT3 | 3, 381 | Myelofibrosis |

| Peficitinib | Pan-JAK | 0.7-4.8 | Rheumatoid Arthritis |

| AT7519 | CDK2 | <10 | Cancer (in clinical trials) |

| FN-1501 Analog (8t) | FLT3, CDK2/4 | 0.089, 0.719/0.770 | Acute Myeloid Leukemia (preclinical) |

Signaling Pathway

The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a multitude of cytokines and growth factors, playing a central role in immunity, cell proliferation, differentiation, and apoptosis.[3][4] Dysregulation of this pathway is implicated in various autoimmune disorders and cancers.[1]

Experimental Protocols

The following protocols provide a representative synthesis of the 4-(1H-pyrazol-3-yl)piperidine intermediate and its subsequent use in the synthesis of a Janus kinase inhibitor.

Protocol 1: Synthesis of 4-(1H-Pyrazol-3-yl)piperidine Intermediate

This protocol outlines a common method for the synthesis of the title intermediate.

Materials:

-

tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate

-

Methylmagnesium bromide (MeMgBr) in THF

-

N,N-dimethylformamide dimethyl acetal

-

Hydrazine hydrate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Synthesis of tert-butyl 4-acetylpiperidine-1-carboxylate:

-

Dissolve tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.

-

Slowly add MeMgBr solution and allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

-

-

Claisen Condensation:

-